4-(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione
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Overview
Description
4-(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrrole-3,6-dione derivatives This compound is characterized by its unique structure, which includes bromothiophene and hexyldecyl groups
Preparation Methods
The synthesis of 4-(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione typically involves multiple steps. One common synthetic route includes the following steps:
Bromination: The starting material, thiophene, is brominated using N-bromosuccinimide (NBS) in dichloromethane to introduce the bromine atom at the desired position.
Coupling Reaction: The brominated thiophene is then coupled with a pyrrolo[3,4-c]pyrrole-3,6-dione derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
4-(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiol derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione has several scientific research applications, including:
Organic Electronics: Due to its unique electronic properties, this compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaic cells.
Material Science:
Biological Studies: The compound’s structure allows it to interact with biological molecules, making it useful in studies related to drug delivery and molecular recognition.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and polymers, aiding in the development of new chemical reactions and methodologies.
Mechanism of Action
The mechanism of action of 4-(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the electronic structure and reactivity of the compound, making it useful in applications such as organic electronics and material science.
Comparison with Similar Compounds
Similar compounds to 4-(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione include:
3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4-dione: This compound has a similar core structure but different alkyl substituents, leading to variations in solubility and electronic properties.
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: This compound contains a benzothiadiazole core, which imparts different electronic characteristics compared to the pyrrolo[3,4-c]pyrrole-3,6-dione core.
4,7-Dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole: This compound features a benzo[d][1,2,3]triazole core and different halogen substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents and core structure, which provides a balance of solubility, electronic properties, and reactivity suitable for various advanced applications.
Properties
IUPAC Name |
4-(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H71BrN2O2S2/c1-5-9-13-17-19-23-28-36(26-21-15-11-7-3)34-48-43(38-30-25-33-52-38)41-42(46(48)51)44(39-31-32-40(47)53-39)49(45(41)50)35-37(27-22-16-12-8-4)29-24-20-18-14-10-6-2/h25,30-33,36-37H,5-24,26-29,34-35H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYGQMFRBYBABK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCC)CCCCCCCC)C3=CC=C(S3)Br)C1=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H71BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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